Pharmacological Activity: Complete Loss of Calcium‑Channel Blockade Relative to the Parent DHP Felodipine
Oxidation of the 1,4‑dihydropyridine ring to the pyridine form eliminates calcium‑channel antagonist activity. While felodipine (the parent DHP) is a potent vasoselective calcium antagonist, the pyridine metabolite H‑152/66 has been explicitly described as pharmacologically inactive [1]. This contrasts with the active DHP comparators such as felodipine, clevidipine, or nifedipine, which retain nanomolar affinity for L‑type calcium channels.
| Evidence Dimension | Calcium‑channel antagonist activity |
|---|---|
| Target Compound Data | Pharmacologically inactive (pyridine analogue) |
| Comparator Or Baseline | Felodipine – potent, vasoselective calcium antagonist; typical IC₅₀ in sub‑nanomolar to nanomolar range for L‑type Ca²⁺ channels |
| Quantified Difference | Complete loss of activity (qualitative binary difference; no IC₅₀ measurable for the pyridine metabolite) |
| Conditions | In vitro calcium‑channel assays and in vivo hemodynamic models, as reviewed in DHP SAR literature |
Why This Matters
Procurement of the correct pyridine metabolite standard is essential for metabolite identification in pharmacokinetic studies and for verifying that impurity levels of the inactive degradation product do not confound bioassay results.
- [1] Eriksson, U. G., et al. (1991). Stereoselective metabolism of felodipine in liver microsomes from rat, dog, and human. Xenobiotica, 21(1), 75–85. “Oxidation of the dihydropyridine ring to the corresponding achiral, pharmacologically inactive pyridine metabolite is the predominant metabolic step.” View Source
